molecular formula C19H27N5O2S B11331757 2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine

2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11331757
M. Wt: 389.5 g/mol
InChI Key: KUGWIADJCXSYPK-UHFFFAOYSA-N
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Description

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the methyl and phenyl groups. The final steps involve the sulfonylation of the piperazine ring and its subsequent attachment to the pyrimidine core. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves the use of large-scale reactors, continuous flow systems, and automated monitoring to ensure consistent quality. The industrial synthesis also focuses on minimizing waste and adhering to environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-METHYL-N-(5-(((4-METHYLPHENYL)SULFONYL)AMINO)-1-NAPHTHYL)BENZENESULFONAMIDE
  • 4-METHYL-N-(4-(((4-METHYLPHENYL)SULFONYL)AMINO)PHENYL)BENZENESULFONAMIDE

Uniqueness

2-METHYL-N-(4-METHYLPHENYL)-6-[4-(PROPANE-1-SULFONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups and its pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged in specific scientific and industrial contexts.

Properties

Molecular Formula

C19H27N5O2S

Molecular Weight

389.5 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-6-(4-propylsulfonylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C19H27N5O2S/c1-4-13-27(25,26)24-11-9-23(10-12-24)19-14-18(20-16(3)21-19)22-17-7-5-15(2)6-8-17/h5-8,14H,4,9-13H2,1-3H3,(H,20,21,22)

InChI Key

KUGWIADJCXSYPK-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=C2)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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